4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with a unique structure that includes a pyrazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
One common method involves the use of transition-metal catalysts, such as palladium, to facilitate the coupling reactions necessary to form the desired structure . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Scientific Research Applications
4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, leading to its diverse biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine stands out due to its unique combination of functional groups and ring systems. Similar compounds include:
Pyrazole derivatives: These compounds share the pyrazole ring but differ in other functional groups.
Pyridine derivatives: These compounds share the pyridine ring but have different substituents.
Chloro(difluoro)methyl compounds: These compounds contain the chloro(difluoro)methyl group but differ in their overall structure.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C16H16ClF2N5 |
---|---|
Molecular Weight |
351.78 g/mol |
IUPAC Name |
4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(1,3-dimethylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C16H16ClF2N5/c1-8-10(7-23(2)21-8)12-6-11(16(17,18)19)13-14(9-4-5-9)22-24(3)15(13)20-12/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
JNPAHRZTZLHFDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=C(C(=C2)C(F)(F)Cl)C(=NN3C)C4CC4)C |
Origin of Product |
United States |
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